An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a furan moiety and a thiol group into the triazole ring can significantly influence the compound's biological and physicochemical properties.[4][5] 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, with the CAS number 259153-94-1, molecular formula C8H9N3OS, and a molecular weight of 195.24 g/mol , is a specific derivative within this class.[6][7][8] This guide details a plausible synthetic route and expected characterization data for this compound, based on established methodologies for analogous structures.
Proposed Synthesis Pathway
The synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol can be accomplished through a well-established multi-step reaction sequence. This pathway commences with the formation of a key intermediate, 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide, followed by its cyclization in an alkaline medium.
Caption: Proposed synthesis pathway for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furan-2-carbohydrazide (1 equivalent) in ethanol.
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Addition of Reagent: To this solution, add ethyl isothiocyanate (1 equivalent) dropwise at room temperature.
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Reaction Condition: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide intermediate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol
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Reaction Setup: In a round-bottom flask, suspend the synthesized 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M).
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Reaction Condition: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC.
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Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Acidify the solution with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.[9]
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Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or an ethanol-water mixture will afford the purified 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.
Characterization
The structure of the synthesized compound can be confirmed by various spectroscopic methods and elemental analysis. The triazole ring can exist in thiol-thione tautomeric forms, which can be distinguished by spectroscopic techniques.[10]
Caption: Workflow for the characterization of the synthesized compound.
Predicted and Reported Spectral Data
The following tables summarize the expected and reported spectral data for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and its analogs.
Table 1: Predicted and Analogous Infrared (IR) Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound/Note |
| N-H stretch (triazole) | 3300 - 3100 | Indicates the thione tautomer. |
| S-H stretch | 2600 - 2550 | Characteristic of the thiol tautomer.[10][11] |
| C=N stretch (triazole ring) | 1630 - 1610 | [11] |
| C-O-C stretch (furan) | ~1240 | [11] |
| N-C=S bands | 1540, 1260, 1050, 950 | Amide I, II, III, and IV bands.[11] |
Table 2: Predicted and Analogous ¹H-NMR Spectral Data
| Protons | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound/Note |
| SH (thiol) | 14.0 - 13.0 | singlet | - | The downfield shift is characteristic of the thiol proton in similar triazoles.[11] |
| Furan-H | 7.8 - 6.5 | multiplet | - | [11] |
| N-CH₂ (ethyl) | ~4.2 | quartet | ~7.2 | |
| CH₃ (ethyl) | ~1.3 | triplet | ~7.2 |
Table 3: Predicted ¹³C-NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ ppm) |
| C=S (thione) | 168 - 162 |
| C5 (triazole) | 155 - 150 |
| Furan carbons | 145 - 110 |
| N-CH₂ (ethyl) | ~40 |
| CH₃ (ethyl) | ~14 |
Table 4: Mass Spectrometry and Elemental Analysis Data
| Analysis | Expected Value |
| Molecular Formula | C₈H₉N₃OS |
| Molecular Weight | 195.24 |
| Elemental Analysis | C: 49.21%, H: 4.65%, N: 21.52%, O: 8.19%, S: 16.42% |
Potential Applications and Biological Activity
Derivatives of 1,2,4-triazole-3-thiol containing a furan nucleus are recognized as a promising class of biologically active compounds.[4][5] These compounds have demonstrated a wide range of pharmacological activities, including:
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Antimicrobial and Antifungal Activity: Many furan-containing triazole derivatives exhibit significant in vitro and in vivo activity against various bacterial and fungal strains.[12][13] The presence of the thiol group and the furan ring are often crucial for their biological action.
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Other Pharmacological Properties: Research has indicated that this class of compounds may also possess anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities.[11]
The title compound, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, is a valuable candidate for further investigation into its potential therapeutic applications. The ethyl group at the 4-position may modulate its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.
Conclusion
This technical guide has outlined a feasible synthetic route for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, based on established chemical literature for analogous compounds. The proposed characterization methods provide a robust framework for confirming the structure and purity of the synthesized molecule. The diverse biological activities associated with furan-containing 1,2,4-triazole-3-thiols underscore the potential of this compound as a lead for the development of new therapeutic agents. Further research is warranted to explore its full pharmacological profile.
References
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- 2. researchgate.net [researchgate.net]
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- 4. Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 4-ETHYL-5-FURAN-2-YL-4H-[1,2,4]TRIAZOLE-3-THIOL | 259153-94-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsr.net [ijsr.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
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